REACTION_CXSMILES
|
C1C2C3C=CC(C2C=C1)C3.C(C1CCC=CC1)=C.C(C1CCCCC=1)=C.C1CC=CC=1.[CH2:32]1[CH:36]2[CH:37]3[CH:41]4[CH:42]5[CH:46]=[CH:45][CH:44]([CH:40]4[CH:39]([CH:35]2C=[CH:33]1)[CH2:38]3)C5>C1CCCCC1>[CH:41]1([CH:37]2[CH2:38][CH:39]3[CH2:35][CH:36]2[CH:32]=[CH:33]3)[CH2:40][CH2:44][CH:45]=[CH:46][CH2:42]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1C=CC2C1C3CC2C4C3C5CC4C=C5
|
Name
|
isomeric adducts
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1C=CC2C1C3CC2C=C3
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=C)C1CC=CCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=C)C1=CCCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1C=CC2C1C3CC2C=C3
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=C)C1CC=CCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1C=CC2C1C3CC2C=C3
|
Name
|
endo-5-(3-cyclohexen-1-yl)-2-norbornene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
exo-5-(3-cyclohexen-1-yl)-2-norbornene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to remove the t-butylcatechol
|
Type
|
ADDITION
|
Details
|
inhibitor introduced with the reactants
|
Type
|
DISTILLATION
|
Details
|
The resulting product mixture was distilled in a wiped film evaporator at 3 mm Hg pressure at 90° C.
|
Type
|
CUSTOM
|
Details
|
to produce a light fraction
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Type
|
CUSTOM
|
Details
|
to give four fractions
|
Name
|
|
Type
|
|
Smiles
|
C1(CC=CCC1)C1C2C=CC(C1)C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |